molecular formula C10H10F2O3 B1390387 2-(2-Ethoxy-3,5-difluorophenyl)acetic acid CAS No. 1017779-85-9

2-(2-Ethoxy-3,5-difluorophenyl)acetic acid

Cat. No.: B1390387
CAS No.: 1017779-85-9
M. Wt: 216.18 g/mol
InChI Key: NVCUEIFWLPGJTK-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-3,5-difluorophenyl)acetic acid is a fluorinated aromatic acetic acid derivative characterized by an ethoxy group at the 2-position and fluorine atoms at the 3- and 5-positions on the phenyl ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the ethoxy and fluorine substituents.

Properties

IUPAC Name

2-(2-ethoxy-3,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-15-10-6(4-9(13)14)3-7(11)5-8(10)12/h3,5H,2,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCUEIFWLPGJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280676
Record name 2-Ethoxy-3,5-difluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-85-9
Record name 2-Ethoxy-3,5-difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-3,5-difluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxy-3,5-difluorophenyl)acetic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature conditions are crucial to ensure efficient production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acetic acid moiety, converting it into alcohols or other reduced forms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Ethoxy-3,5-difluorophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-3,5-difluorophenyl)acetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (Phenyl Ring) Acetic Acid Modifications CAS Number Molecular Weight Key Properties/Applications
2-(2-Ethoxy-3,5-difluorophenyl)acetic acid 2-ethoxy, 3,5-diF None Not explicitly listed ~214.14 (calc.) High lipophilicity; potential drug intermediate
2-(4-Ethoxy-3,5-difluorophenyl)acetic acid 4-ethoxy, 3,5-diF None 1017779-13-3 ~214.14 Similar lipophilicity; positional isomer
2-(3,5-Difluorophenyl)acetic acid 3,5-diF None 105184-38-1 172.13 Lower lipophilicity; used in agrochemicals
2-(3,5-Dichlorophenyl)acetic acid 3,5-diCl None 51719-65-4 205.03 Higher metabolic stability; herbicide intermediate
2-(4-Bromo-2,5-difluorophenyl)acetic acid 4-Br, 2,5-diF None 871035-64-2 251.02 Bromine enhances reactivity for cross-coupling
2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid 3,5-diF 2,2-diF on acetic acid 208259-48-7 208.11 Enhanced electronegativity; fluorinated drug candidate

Key Observations :

  • Halogen vs. Ethoxy : Bromine or chlorine substituents (e.g., 2-(4-Bromo-2,5-difluorophenyl)acetic acid) increase molecular weight and reactivity for further functionalization, whereas ethoxy enhances lipophilicity and may improve membrane permeability .
  • Fluorination Patterns : Additional fluorine atoms on the acetic acid moiety (e.g., 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid) significantly alter acidity (pKa) and metabolic stability .
Physicochemical Properties
  • Solubility : Ethoxy-substituted derivatives generally exhibit lower aqueous solubility compared to halogenated analogues due to increased hydrophobicity. For example, 2-(4-Bromo-2,5-difluorophenyl)acetic acid is recommended for storage in anhydrous solvents (e.g., DMSO) at controlled temperatures .
  • Stability: Fluorinated compounds like 2-(3,5-Difluorophenyl)acetic acid demonstrate enhanced thermal and oxidative stability compared to non-fluorinated counterparts, attributed to the strong C-F bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Ethoxy-3,5-difluorophenyl)acetic acid
Reactant of Route 2
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2-(2-Ethoxy-3,5-difluorophenyl)acetic acid

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